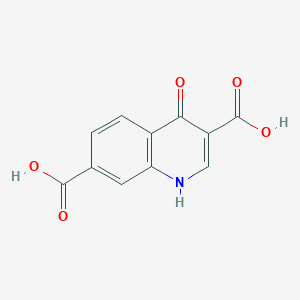![molecular formula C16H15BrN2O2 B3916081 4-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3916081.png)
4-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide
Overview
Description
4-bromo-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a phenylpropanoyl group, and a benzenecarboximidamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide typically involves the following steps:
Formation of Benzenecarboximidamide: The benzenecarboximidamide moiety is synthesized by reacting benzonitrile with ammonia or an amine under acidic or basic conditions.
Esterification: The phenylpropanoyl group is introduced through an esterification reaction, where the carboxylic acid derivative of phenylpropanoic acid reacts with the hydroxyl group of the benzenecarboximidamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester linkage yields phenylpropanoic acid and benzenecarboximidamide.
Scientific Research Applications
4-bromo-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester linkage play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-diphenylbenzenamine: Similar in structure but lacks the ester linkage.
4-bromo-phenylpropanoic acid: Contains the bromine and phenylpropanoyl groups but lacks the benzenecarboximidamide moiety.
N-phenylbenzenecarboximidamide: Similar but lacks the bromine and phenylpropanoyl groups.
Uniqueness
4-bromo-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-9-7-13(8-10-14)16(18)19-21-15(20)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFVYKWNWPKUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)ON=C(C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B3916007.png)
![2-(2,4-dichlorophenoxy)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B3916009.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916014.png)
![4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3916030.png)

![Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate](/img/structure/B3916045.png)


![ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3916058.png)

![(1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3916067.png)
![ethyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoate](/img/structure/B3916087.png)
![N-[(E)-3-(4-acetylanilino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B3916097.png)
![1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3916113.png)
